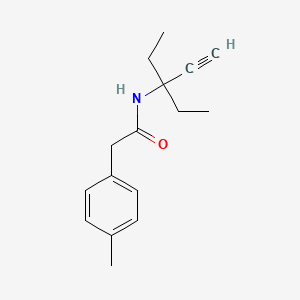
N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)acetamide is an organic compound characterized by its unique structure, which includes an ethylpentynyl group and a methylphenylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Ethylpentynyl Group: This can be achieved through the alkylation of a suitable alkyne precursor with an ethyl halide under basic conditions.
Coupling with Methylphenylacetamide: The ethylpentynyl group is then coupled with 4-methylphenylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
科学研究应用
N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylpentynyl group may facilitate binding to hydrophobic pockets, while the methylphenylacetamide moiety can interact with polar or charged regions of the target. This dual interaction can modulate the activity of the target, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)urea
- N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)carbamate
Uniqueness
N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)acetamide is unique due to its specific combination of an ethylpentynyl group and a methylphenylacetamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-5-16(6-2,7-3)17-15(18)12-14-10-8-13(4)9-11-14/h1,8-11H,6-7,12H2,2-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNBJQALWABGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)CC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4R)-4-(4-{[(2-chloro-5-fluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5331817.png)
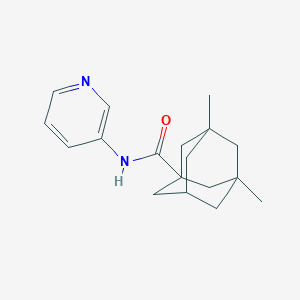
![2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B5331831.png)

![N~4~-(2-ethoxy-3-methoxybenzyl)-N~4~-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5331841.png)
![N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331853.png)
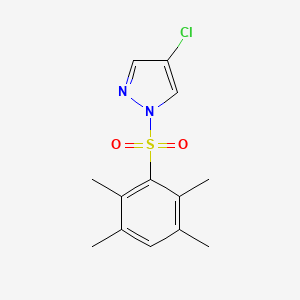
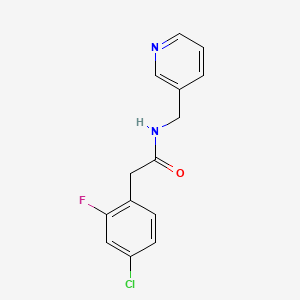
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5331879.png)
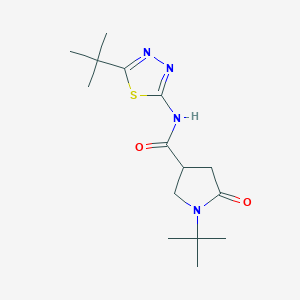
![3-[methyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]propane-1,2-diol](/img/structure/B5331898.png)
![[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B5331903.png)
![7-(cyclopropylcarbonyl)-4-[3-(2,6-dimethylphenoxy)azetidin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5331904.png)
![(1R*,2R*,6S*,7S*)-4-[(3-chloro-2-thienyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5331911.png)
